molecular formula C27H48N3O21P B055254 [3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate CAS No. 119903-55-8

[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

Cat. No.: B055254
CAS No.: 119903-55-8
M. Wt: 781.7 g/mol
InChI Key: AWKIAVUDIDGXHF-UFFYTIMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capsular polysaccharide type 6, actinobacillus pleuropneumoniae, is a complex carbohydrate molecule found in the outer capsule of the bacterium Actinobacillus pleuropneumoniae. This bacterium is a significant pathogen in pigs, causing pleuropneumonia, a severe respiratory disease. The capsular polysaccharide plays a crucial role in the bacterium’s virulence and ability to evade the host’s immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of capsular polysaccharide type 6 involves the biosynthetic pathways encoded by the genes of the capsular polysaccharide biosynthetic locus cpsABCD and the capsular polysaccharide export locus cpxDCBA . The process begins with the assembly of sugar monomers into oligosaccharides, which are then polymerized to form the polysaccharide chain. This chain is subsequently transported to the bacterial surface through a series of membrane-associated proteins.

Industrial Production Methods

Industrial production of capsular polysaccharide type 6 typically involves the cultivation of Actinobacillus pleuropneumoniae in bioreactors under controlled conditions. The bacteria are grown in nutrient-rich media, and the polysaccharide is harvested from the bacterial culture. The extraction process involves cell lysis, followed by purification steps such as filtration, precipitation, and chromatography to isolate the capsular polysaccharide.

Chemical Reactions Analysis

Types of Reactions

Capsular polysaccharide type 6 can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the polysaccharide’s structure and properties for different applications.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic hydrolysis can break down the polysaccharide into its constituent sugar monomers.

    Oxidation: Oxidizing agents such as periodate can cleave the polysaccharide at specific sites, generating aldehyde groups.

    Substitution: Chemical modifications, such as sulfation or phosphorylation, can be introduced using appropriate reagents under controlled conditions.

Major Products

The major products formed from these reactions include modified polysaccharides with altered functional groups, which can be used in various applications such as vaccine development and diagnostic assays.

Scientific Research Applications

Capsular polysaccharide type 6 has several scientific research applications:

Mechanism of Action

The capsular polysaccharide type 6 exerts its effects by forming a protective layer around the bacterium, which helps it evade the host’s immune system. This capsule prevents phagocytosis by immune cells and inhibits the activation of the complement system. The polysaccharide interacts with specific receptors on the host cells, modulating the immune response and facilitating bacterial survival and proliferation .

Comparison with Similar Compounds

Capsular polysaccharide type 6 can be compared with other capsular polysaccharides from different bacterial species, such as:

  • Capsular polysaccharide type 1, Actinobacillus pleuropneumoniae
  • Capsular polysaccharide type 2, Actinobacillus pleuropneumoniae
  • Capsular polysaccharide from Streptococcus pneumoniae

These polysaccharides share similar structural features but differ in their specific sugar composition and linkage patterns, which confer unique immunogenic properties. Capsular polysaccharide type 6 is unique in its specific role in the virulence of Actinobacillus pleuropneumoniae serovar 6 .

Properties

CAS No.

119903-55-8

Molecular Formula

C27H48N3O21P

Molecular Weight

781.7 g/mol

IUPAC Name

[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate

InChI

InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1

InChI Key

AWKIAVUDIDGXHF-UFFYTIMTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O

Synonyms

capsular polysaccharide type 6, Actinobacillus pleuropneumoniae
CP 6-AP

Origin of Product

United States

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